Methyl 2-(3-oxo-3-phenylpropanoyl)benzoate
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Overview
Description
Methyl 2-(3-oxo-3-phenylpropanoyl)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group attached to a methyl ester, with a phenylpropanoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-oxo-3-phenylpropanoyl)benzoate typically involves the esterification of benzoic acid derivatives with methyl alcohol in the presence of an acid catalyst. One common method is the reaction of methyl benzoate with 3-oxo-3-phenylpropanoic acid under acidic conditions. The reaction is usually carried out at elevated temperatures to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-oxo-3-phenylpropanoyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like nitric acid or bromine can be used for substitution reactions on the aromatic ring.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted benzoate esters.
Scientific Research Applications
Methyl 2-(3-oxo-3-phenylpropanoyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of Methyl 2-(3-oxo-3-phenylpropanoyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: Similar in structure but lacks the phenylpropanoyl moiety.
Ethyl benzoate: Similar ester but with an ethyl group instead of a methyl group.
Benzyl benzoate: Contains a benzyl group instead of a methyl group.
Uniqueness
Methyl 2-(3-oxo-3-phenylpropanoyl)benzoate is unique due to the presence of both a benzoate and a phenylpropanoyl group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and potential therapeutic agents.
Properties
IUPAC Name |
methyl 2-(3-oxo-3-phenylpropanoyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-21-17(20)14-10-6-5-9-13(14)16(19)11-15(18)12-7-3-2-4-8-12/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PASDWEZIOCBFIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)CC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20608204 |
Source
|
Record name | Methyl 2-(3-oxo-3-phenylpropanoyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20608204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50454-10-9 |
Source
|
Record name | Methyl 2-(3-oxo-3-phenylpropanoyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20608204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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